molecular formula C7H5ClN2 B032192 4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 60290-21-3

4-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B032192
CAS RN: 60290-21-3
M. Wt: 152.58 g/mol
InChI Key: NGRAFQOJLPCUNE-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The molecular weight of this compound is 152.58 .


Synthesis Analysis

The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo[3,2-c]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .


Chemical Reactions Analysis

The chemical reactions involving 4-chloro-1H-pyrrolo[3,2-c]pyridine are mainly related to the introduction of various bio-relevant functional groups to pyridine . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine include a molecular weight of 152.58 . It is a solid compound . The SMILES string representation of the compound is Clc1nccc2[nH]ccc12 .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

“4-chloro-1H-pyrrolo[3,2-c]pyridine” is a key component in the synthesis of various pharmaceuticals . It’s used in the development of new compounds due to its broad spectrum of pharmacological properties . Most of these derivatives have been studied as analgesic and sedative agents .

Treatment of Nervous System Diseases

Research has shown that derivatives of “4-chloro-1H-pyrrolo[3,2-c]pyridine” can be used to treat diseases of the nervous system . This makes it a valuable compound in the field of neurology and neuroscience .

Treatment of Immune System Diseases

“4-chloro-1H-pyrrolo[3,2-c]pyridine” and its derivatives have also been found to have applications in the treatment of immune system diseases . This opens up potential avenues for research in immunology .

Antidiabetic Applications

The compound has been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes and related conditions .

Antimycobacterial Applications

“4-chloro-1H-pyrrolo[3,2-c]pyridine” has been found to have antimycobacterial activities . This suggests potential applications in the treatment of mycobacterial infections .

Antiviral Applications

The compound has been found to have antiviral properties . For instance, one derivative showed significant anti-HIV-1 activity .

Antitumor Applications

“4-chloro-1H-pyrrolo[3,2-c]pyridine” has been found to have antitumor activities . This suggests potential applications in cancer treatment .

Fibroblast Growth Factor Receptor Inhibitors

Derivatives of “4-chloro-1H-pyrrolo[3,2-c]pyridine” have been found to have potent activities against FGFR1, 2, and 3 . This suggests potential applications in the treatment of various types of tumors .

Future Directions

The future directions for 4-chloro-1H-pyrrolo[3,2-c]pyridine involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

The exact mode of action of 4-chloro-1H-pyrrolo[3,2-c]pyridine is not well-documented. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated. The covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established .

Result of Action

Similar compounds have been found to significantly reduce the migration and invasion abilities of certain cell types , suggesting potential anti-metastatic effects.

properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRAFQOJLPCUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556066
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrrolo[3,2-c]pyridine

CAS RN

60290-21-3
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrolo[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1H-pyrrolo[3,2-c]pyridine
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Reactant of Route 6
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